1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a pyrrolidinone ring and a dimethoxyphenyl group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 5-oxopyrrolidine-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, as well as continuous monitoring of the reaction progress, ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the application. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one and 1-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone share structural similarities but differ in their functional groups and overall properties.
Uniqueness: The presence of the urea linkage and the specific arrangement of the dimethoxyphenyl and pyrrolidinone moieties confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-20-11-4-3-9(5-12(11)21-2)7-16-14(19)17-10-6-13(18)15-8-10/h3-5,10H,6-8H2,1-2H3,(H,15,18)(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNDKPYISKXAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CC(=O)NC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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